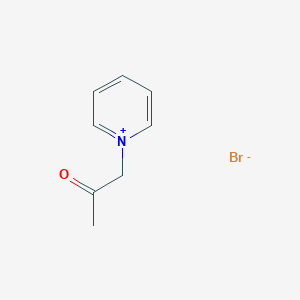

N-Acetonylpyridinium bromide

Description

Historical Context and Significance in Organic Chemistry

The initial synthesis of salts belonging to the N-phenacylpyridinium family, closely related to N-acetonylpyridinium bromide, was first detailed by Kröhnke in 1937. msu.ru However, it was not until the 1960s that systematic investigations into the chemistry of this class of compounds began in earnest. msu.ru These compounds, often referred to as Kröhnke salts, are valued for their stability and can be stored for extended periods, unlike some other reactive intermediates. msu.ru They are typically prepared from readily available halopyridines and bromoketones. msu.ru

The significance of this compound and its analogues in organic chemistry stems from their role as versatile building blocks. They serve as precursors to pyridinium (B92312) ylides, which are key intermediates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity has established them as important reagents in the synthesis of a wide array of heterocyclic compounds.

Overview of Research Trajectories and Impact

Research involving this compound has evolved from fundamental reactivity studies to diverse applications in complex molecule synthesis and materials science.

One major research trajectory has been its application in the synthesis of nitrogen-bridged heterocyclic systems. For instance, this compound and its derivatives have been employed in tandem reactions involving aldol (B89426) condensation and 1,3-dipolar cycloaddition to construct novel pyrrolo[2,1,5-de]quinolizine frameworks. psu.edu These synthetic routes are valued for their efficiency and ability to generate complex polycyclic structures in a single step. psu.edu

Another significant area of research is its use as a synthetic equivalent in the construction of other important chemical motifs. For example, it has been utilized in the synthesis of pteridines, a class of bicyclic heteroaromatic compounds with significant biological relevance. thieme-connect.de In these reactions, this compound can act as an equivalent to other reactive species, facilitating the formation of the pteridine (B1203161) ring system. thieme-connect.de

More recently, research has expanded into the field of inorganic and materials chemistry. N-Acetonylpyridinium cations have been incorporated into the structure of hybrid halobismuthates. google.rubohrium.com These studies explore the synthesis, structure, and properties of these novel materials, indicating a diversification of the research applications of this compound beyond traditional organic synthesis. google.rubohrium.com

The following table provides a summary of key research findings related to this compound:

| Research Area | Key Findings | References |

|---|---|---|

| Heterocyclic Synthesis | Utilized in the single-step synthesis of 5-phenyl-3H-pyrrolo-[2,1,5-de]quinolizin-3-ones through a tandem aldol condensation and 1,3-dipolar cycloaddition. | psu.edu |

| Pteridine Synthesis | Acts as a synthetic equivalent to facilitate the formation of the pteridine ring system. | thieme-connect.de |

| Materials Chemistry | Employed in the synthesis and structural characterization of new hybrid N-acetonylpyridinium halobismuthates. | google.rubohrium.com |

| Reaction with N-oxides | Reacts with pyridine (B92270) and quinoline (B57606) N-oxides in the presence of acetic anhydride (B1165640) to form N-(α-acyl-2-quinolylmethyl) pyridinium compounds. | researchgate.net |

Properties

IUPAC Name |

1-pyridin-1-ium-1-ylpropan-2-one;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10NO.BrH/c1-8(10)7-9-5-3-2-4-6-9;/h2-6H,7H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBFIDROZWYVUGX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C[N+]1=CC=CC=C1.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40938217 | |

| Record name | 1-(2-Oxopropyl)pyridin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40938217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17282-41-6 | |

| Record name | Pyridinium, 1-(2-oxopropyl)-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17282-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Oxopropyl)pyridinium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017282416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Oxopropyl)pyridin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40938217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-oxopropyl)pyridinium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.544 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies of N Acetonylpyridinium Bromide

Quaternization Reactions for N-Acetonylpyridinium Bromide Formation

The most fundamental and widely employed method for synthesizing this compound is through the quaternization of pyridine (B92270). This type of reaction involves the alkylation of the nitrogen atom in the pyridine ring. wikipedia.org The process leads to the formation of a pyridinium (B92312) salt, characterized by a positively charged nitrogen atom within the aromatic ring. wikipedia.org

The direct reaction of pyridine, a tertiary amine, with an appropriate alkyl halide is the standard approach for creating N-alkylpyridinium salts. wikipedia.orgresearchgate.net In the specific case of this compound, pyridine acts as a nucleophile, attacking the electrophilic carbon of an acetonyl halide, such as bromoacetone (B165879). This reaction is a classic example of N-alkylation. wikipedia.org The resulting salt is a stable compound that can be isolated and used in subsequent synthetic steps. For instance, these salts are known intermediates in the Kröhnke pyridine synthesis, where the methylene (B1212753) group adjacent to the keto function becomes highly acidic and can undergo further reactions. wikipedia.org

The efficiency and yield of this compound synthesis can be significantly influenced by the reaction conditions. Optimization of parameters such as solvent, temperature, base, and reaction time is crucial for developing a practical and high-yielding synthetic protocol.

Studies on the synthesis of similar pyridinium salts and other quaternary ammonium (B1175870) salts provide a framework for optimizing the formation of this compound. The choice of solvent is critical; solvents like acetonitrile (B52724), acetone (B3395972), dimethylformamide (DMF), and ethanol (B145695) have been used effectively in N-alkylation reactions. nih.govsemanticscholar.org For instance, in the synthesis of N-phenacyldibromobenzimidazoles, a related process, various solvent-base systems were tested, with acetonitrile proving to be highly effective. nih.gov The reaction of 2-benzoylpyridine (B47108) with bromoacetone has been reported to proceed with a 75% yield after three hours. molaid.com

Furthermore, modern optimization techniques, such as multi-objective Bayesian optimization, have been applied to the continuous flow synthesis of butylpyridinium bromide, simultaneously maximizing yield and production rate. rsc.org Such advanced platforms could be adapted to optimize the synthesis of this compound, providing a systematic approach to refining reaction parameters.

Table 1: Illustrative Optimization Parameters for Pyridinium Salt Synthesis This table is a generalized representation based on findings from various N-alkylation reactions and does not represent a single study.

| Parameter | Condition A | Condition B | Condition C | Outcome | Reference |

| Solvent | Acetone | Acetonitrile | DMF | Acetonitrile often provides higher yields and shorter reaction times. | nih.gov |

| Base | K₂CO₃ | NaHCO₃ | Et₃N | The choice of base can significantly affect conversion rates; NaHCO₃ was optimal in a model reaction. | nih.gov |

| Temperature | Room Temp. | Reflux (e.g., ~82°C for MeCN) | 90 °C | Higher temperatures generally accelerate the reaction, but can also lead to side products. | nih.govpsu.edu |

| Catalyst | None | Tetrabutylammonium bromide (TBAB) | - | Phase-transfer catalysts like TBAB can enhance yields in certain systems. | nih.gov |

The reactivity of the precursors—the pyridine derivative and the alkylating agent—is a determining factor in the success of the quaternization reaction. The electronic and steric properties of the pyridine ring influence its nucleophilicity. Electron-donating groups on the pyridine ring generally increase the reaction rate, while electron-withdrawing groups decrease it.

The nature of the leaving group on the acetonyl precursor is also critical. Bromoacetone is commonly used because bromide is a good leaving group, facilitating the nucleophilic attack by the pyridine nitrogen. While chloroacetone (B47974) could also be used, the reaction would likely be slower due to the lower leaving group ability of chloride compared to bromide. msu.ru The use of iodo-derivatives can further increase reaction rates. msu.ru

In the context of polymeric precursors, the quaternization of poly(4-vinylpyridine) with alkyl halides like methyl iodide has been extensively studied. nih.gov These studies show that the degree of quaternization can be controlled, impacting the polymer's properties. nih.gov This demonstrates the versatility of the quaternization reaction across different types of pyridine-containing molecules.

Advanced Synthetic Approaches to this compound

In line with the principles of green chemistry, advanced synthetic methods that reduce or eliminate the use of solvents have been developed. These techniques offer advantages in terms of environmental impact, safety, and sometimes, reaction efficiency.

Mechanochemistry, which involves conducting reactions by mechanical milling or grinding, has emerged as a powerful, solvent-free synthetic tool. rsc.orgmurraystate.edu This technique uses mechanical energy to initiate chemical reactions between solid reactants. murraystate.edu Ball milling is a common mechanochemical method that has been successfully applied to the synthesis of various organic molecules, including cross-coupling reactions and the formation of heterocyclic compounds. ucl.ac.ukbeilstein-journals.org

The synthesis of salts, such as 1,3-dibenzylbenzimidazolium bromide, has been optimized using mechanochemical methods, achieving high yields. murraystate.edu This approach eliminates the need for bulk solvents, reducing waste and simplifying product purification. rsc.org Given its success with other organic salts, mechanochemical synthesis represents a viable and sustainable strategy for the formation of this compound from pyridine and bromoacetone.

Solvent-free synthesis can also be achieved through methods other than mechanochemistry, such as thermal heating of reactants or microwave irradiation. nih.govacademie-sciences.fr These techniques are central to green chemistry as they aim to reduce pollution and costs associated with solvent use and recycling. google.com

The synthesis of quaternary ammonium salt surfactants has been successfully demonstrated using solvent-free methods, where the reactants are heated together directly. google.com This approach not only accelerates the reaction but also minimizes environmental impact. google.com Microwave-assisted solvent-free synthesis is particularly effective, as direct interaction of microwave radiation with the reactants can lead to significant rate enhancements compared to conventional heating. academie-sciences.fr Such solventless conditions could be readily adapted for the quaternization of pyridine with bromoacetone to produce this compound efficiently.

Mechanistic Studies of this compound Formation

The formation of this compound from pyridine and bromoacetone proceeds through a well-established bimolecular nucleophilic substitution (Sₙ2) mechanism. In this reaction, the lone pair of electrons on the nitrogen atom of the pyridine ring acts as the nucleophile.

The key steps of the mechanism are as follows:

Nucleophilic Attack: The nucleophilic nitrogen atom of the pyridine molecule attacks the electrophilic α-carbon of bromoacetone (the carbon atom bonded to the bromine).

Transition State: A trigonal bipyramidal transition state is formed where a new N-C bond is partially formed, and the C-Br bond is partially broken.

Product Formation: The C-Br bond breaks completely, with the bromide ion acting as the leaving group. This results in the formation of the N-Acetonylpyridinium cation and a bromide anion, which associate to form the final salt product.

This quaternization reaction is a classic example of creating a pyridinium salt, which serves as a precursor in various other transformations. wikipedia.org For example, in the Kröhnke pyridine synthesis, the resulting pyridinium salt is deprotonated to form a pyridinium ylide, a key intermediate for constructing more complex substituted pyridines. wikipedia.org The entire process hinges on the initial, efficient Sₙ2 reaction to form the pyridinium salt.

Reaction Mechanisms and Reactivity of N Acetonylpyridinium Bromide

Alpha-Carbon Acidity and Ylide Formation

The presence of the positively charged pyridinium (B92312) ring significantly increases the acidity of the protons on the adjacent methylene (B1212753) (alpha-carbon) group of the acetonyl substituent. youtube.com This enhanced acidity is a cornerstone of the compound's reactivity, facilitating its deprotonation to form a pyridinium ylide. youtube.com

The electron-withdrawing nature of the carbonyl group further contributes to the stabilization of the resulting negative charge on the alpha-carbon through resonance, forming an enolate. youtube.comyoutube.com This resonance stabilization delocalizes the negative charge onto the oxygen atom, making the alpha-protons significantly more acidic than those in a typical alkane. youtube.com The pKa value for the alpha-protons of a simple ketone like acetone (B3395972) is approximately 20, and the attachment of the pyridinium ring further enhances this acidity. youtube.com

Generation and Stability of Pyridinium Ylides Derived from N-Acetonylpyridinium Bromide

Pyridinium ylides are generated from this compound by treatment with a base. The choice of base can range from inorganic bases like potassium carbonate to organic amines such as triethylamine. nih.govmdpi.comoup.com The base abstracts a proton from the alpha-carbon, yielding the corresponding pyridinium ylide, a neutral species with adjacent positive and negative charges. researchgate.netmsu.ru This ylide exists in equilibrium with its salt precursor in a prototropic relationship. researchgate.net

The stability of the generated pyridinium ylide is influenced by several factors. The primary stabilizing feature is the presence of the electron-withdrawing acetyl group on the carbanion, which delocalizes the negative charge. nih.gov While N-phenacylpyridinium ylides have been shown to be relatively stable in the solid state but unstable in solution, the stability of ylides derived from this compound is sufficient to allow their participation in various subsequent reactions. researchgate.net Some pyridinium ylides, however, may exhibit radical characteristics, which can influence their reactivity and lead to the formation of oligomers. rsc.org

Table 1: Bases Used for the Generation of Pyridinium Ylides from this compound

| Base | Solvent | Application | Reference |

|---|---|---|---|

| Triethylamine (Et3N) | Ethanol (B145695), Toluene | 1,3-Dipolar Cycloadditions | nih.govclockss.org |

| Potassium Carbonate (K2CO3) | Methanol | Cycloaddition with alkynes | mdpi.com |

Spectroscopic Characterization of Ylide Intermediates

The formation of pyridinium ylide intermediates from this compound can be monitored and characterized using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : In ¹H NMR spectra, the deprotonation of the N-CH₂ group leads to the disappearance of the characteristic singlet for these protons, which typically appears between 4.4 and 6.6 ppm in the parent pyridinium salt. mdpi.com The chemical shifts of the pyridine (B92270) ring protons are also affected. In ¹³C NMR, the ylidic carbon exhibits a characteristic shift, and changes are observed in the shifts of the carbonyl carbon and the pyridinium ring carbons upon ylide formation. For instance, the ¹³C NMR spectrum of a related N-phenacylpyridinium salt showed the methylene carbon at 67.3 ppm. nih.gov

Infrared (IR) Spectroscopy : The IR spectrum of the ylide will show a shift in the carbonyl (C=O) stretching frequency compared to the starting pyridinium salt due to the increased electron density and resonance delocalization.

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the ylide and its subsequent reaction products. nih.gov

Recent studies have also employed Electron Paramagnetic Resonance (EPR) spectroscopy, which has indicated that some pyridinium ylides can exhibit radical character, showing distinct EPR spectra in both solution and solid states. rsc.org

Cycloaddition Reactions Involving this compound Derived Species

The pyridinium ylide generated from this compound is a classic 1,3-dipole, making it a valuable component in cycloaddition reactions for the synthesis of five-membered heterocyclic rings. wikipedia.org

1,3-Dipolar Cycloadditions for Heterocyclic Ring Formation

The most prominent application of N-acetonylpyridinium ylide in synthesis is its participation in [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions. nih.govwikipedia.org In these reactions, the ylide (the 3-atom component) reacts with a dipolarophile (a 2-atom component), typically an alkene or alkyne, to form a five-membered ring. wikipedia.org

A primary outcome of this reaction is the synthesis of indolizine (B1195054) derivatives. organic-chemistry.org The reaction of the ylide with an electron-deficient alkene, for instance, initially forms a tetrahydroindolizine adduct. nih.gov This intermediate can then be aromatized, often through oxidation, to yield the stable indolizine ring system. nih.govorganic-chemistry.org For example, the reaction of this compound with 1-chloro-2-nitrostyrenes in the presence of a base leads to the formation of indolizine derivatives. nih.gov This process can sometimes be accompanied by aerobic oxidation, yielding more substituted products. nih.gov

Table 2: Examples of 1,3-Dipolar Cycloaddition Reactions

| Dipolarophile | Product Type | Key Features | Reference |

|---|---|---|---|

| 1-Chloro-2-nitrostyrenes | Indolizines | [3+2] cycloaddition followed by elimination/oxidation | nih.gov |

| Chalcones | 3-Acetyl-2-phenyl-indolizine | Oxidant-promoted cycloaddition | researchgate.net |

| Electron-deficient alkenes | Indolizines | One-pot synthesis with TEMPO as oxidant | organic-chemistry.org |

Annulation Reactions in Complex Molecule Synthesis

Annulation reactions, which involve the formation of a new ring onto an existing molecular framework through the formation of two new bonds, are a powerful strategy in organic synthesis. scripps.edu Species derived from this compound are employed in these transformations to construct complex polycyclic systems.

For instance, tandem reactions that combine an initial condensation with a subsequent cycloaddition can be classified as annulation processes. Research has shown that N-acylmethylpyridinium halides, including this compound derivatives, can undergo a tandem reaction of aldol (B89426) condensation and 1,3-dipolar cycloaddition in a single step. researchgate.netpsu.edu A notable example is the reaction of 2-benzoyl-N-acetonylpyridinium bromide, which undergoes this tandem sequence to form 5-phenyl-3H-pyrrolo[2,1,5-de]quinolizin-3-ones, demonstrating the construction of a complex, nitrogen-bridged tricyclic system. researchgate.netpsu.edu These [3+3] and [4+2] annulation strategies are efficient methods for building fused heterocyclic frameworks. mdpi.comnih.govmdpi.com

Condensation Reactions Facilitated by this compound

Condensation reactions are processes where two molecules combine to form a larger molecule, with the simultaneous loss of a small molecule such as water. ebsco.com The acidic alpha-protons and the resulting nucleophilic character of the ylide's carbanion allow this compound to participate in condensation reactions, particularly those of the aldol type.

In the synthesis of complex heterocycles, an intramolecular aldol condensation can be a key step following an initial cycloaddition. More directly, the ylide generated from this compound can act as a nucleophile, analogous to an enolate in a Claisen or aldol condensation. youtube.com For example, tandem reactions have been developed starting from 2-acyl-N-(acylmethyl)pyridinium halides. researchgate.netpsu.edu The reaction of 2-benzoyl-N-acetonylpyridinium bromide with an electron-deficient alkene in the presence of a base can initiate a sequence involving an aldol-type condensation followed by a 1,3-dipolar cycloaddition, leading to the formation of pyrrolo[2,1,5-de]quinolizine derivatives in a single step. researchgate.netpsu.edu This showcases the utility of the condensation reactivity of the acetonyl group in building molecular complexity.

Aldol Condensation Pathways and Product Diversity

The presence of an α-hydrogen on the acetonyl group of this compound makes it susceptible to deprotonation by a base, forming a pyridinium ylide. This ylide is a key intermediate that can act as a nucleophile in aldol-type reactions. The aldol reaction involves the addition of this enolate equivalent to a carbonyl compound, typically an aldehyde or ketone. organic-chemistry.orgnih.gov

The initial reaction is an aldol addition, which forms a β-hydroxy carbonyl compound. nih.gov Depending on the reaction conditions, particularly temperature, this initial adduct may undergo dehydration (loss of a water molecule) to yield an α,β-unsaturated carbonyl compound. organic-chemistry.org This subsequent step is known as an aldol condensation. organic-chemistry.orgyoutube.com The formation of the conjugated system provides a thermodynamic driving force for the dehydration process. youtube.com

The diversity of products arises from the choice of the carbonyl reactant. When reacted with various aldehydes and ketones, a wide array of substituted products can be synthesized. For instance, the reaction of N-acetonylpyridinium chloride with isothiocyanates in the presence of potassium carbonate leads to the formation of acetyl(N-alkyl)thiocarbamoylmethylides, which are themselves versatile intermediates. oup.com

Strategic Condensations for Fused Heterocyclic Systems

A significant application of the reactivity of this compound and its derivatives is in the strategic synthesis of fused heterocyclic systems. These complex molecules are often constructed through tandem reactions that combine multiple steps in a single pot.

A notable example is the reaction of 2-benzoyl-N-acetonylpyridinium bromide, which undergoes a tandem aldol condensation and 1,3-dipolar cycloaddition. This sequence leads to the one-step formation of 5-phenyl-3H-pyrrolo[2,1,5-de]quinolizin-3-ones. Current time information in Bangalore, IN.researchgate.net This powerful strategy allows for the rapid construction of nitrogen-bridged tricyclic systems from relatively simple pyridinium salt precursors. Current time information in Bangalore, IN. The versatility of pyridinium salts in such condensation reactions makes them valuable synthons in heterocyclic chemistry. researchgate.net The formation of these fused systems can also be viewed as a type of intramolecular cyclization that occurs after an initial intermolecular reaction. nih.gov

Table 1: Synthesis of Fused Heterocyclic Systems from this compound Derivatives

| Derivative | Reactant | Product | Reaction Type | Reference |

| 2-Benzoyl-N-acetonylpyridinium bromide | Self-condensation | 5-Phenyl-3H-pyrrolo[2,1,5-de]quinolizin-3-one | Tandem Aldol Condensation / 1,3-Dipolar Cycloaddition | Current time information in Bangalore, IN., researchgate.net |

| 2-Acetyl-N-phenacylpyridinium bromide | Self-condensation | 3-Phenyl-5H-pyrrolo[2,1,5-de]quinolizin-5-one | Tandem Aldol Condensation / 1,3-Dipolar Cycloaddition | Current time information in Bangalore, IN., researchgate.net |

Nucleophilic Substitution Reactions and Associated Mechanisms

The carbon atom of the acetonyl group in this compound is susceptible to nucleophilic attack. These reactions can proceed through different mechanisms, primarily SN1 and SN2 pathways, and can also involve intramolecular processes leading to cyclic products.

SN1 and SN2 Reactivity Profiles

Nucleophilic substitution reactions involve the replacement of a leaving group by a nucleophile. nih.govoup.com The two primary mechanisms are the SN1 (unimolecular) and SN2 (bimolecular) pathways.

The SN2 reaction is a single, concerted step where the nucleophile attacks the carbon atom at the same time as the leaving group departs. oup.comoup.com This mechanism is favored for primary and methyl substrates due to reduced steric hindrance. oup.comorganic-chemistry.org Given that the acetonyl group has a primary carbon attached to the pyridinium ring, the SN2 pathway is a highly probable route for its substitution reactions, especially with strong nucleophiles. oup.com The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. oup.comchemrevlett.com

The SN1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. oup.comoup.com This pathway is more common for tertiary substrates that can form stable carbocations. organic-chemistry.org For this compound, the formation of a primary carbocation on the acetonyl chain would be energetically unfavorable, making the SN1 pathway less likely under most conditions. organic-chemistry.org

The choice between SN1 and SN2 is also influenced by the solvent, with polar aprotic solvents generally favoring SN2 reactions. oup.com

Intramolecular Cyclization Pathways

This compound and its derivatives can undergo intramolecular cyclization reactions to form various ring systems. These reactions are often highly efficient as the reacting groups are held in proximity within the same molecule. organic-chemistry.org

As previously mentioned, tandem reactions involving N-acetonylpyridinium derivatives can lead to fused heterocyclic systems through a sequence that includes an intramolecular cycloaddition. Current time information in Bangalore, IN.researchgate.net In these cases, an intermediate is formed that possesses both a nucleophilic and an electrophilic center, which then react with each other to close a ring. Theoretical studies on similar systems have shown that the formation of five-membered rings is often thermodynamically preferred over six-membered analogs. organic-chemistry.org The specific pathway and resulting product structure are highly dependent on the substituents present on the pyridinium ring and the acetonyl chain.

Specific Reactivity with Diverse Organic Reagents

The unique electronic properties of this compound allow it to react with a wide range of organic reagents, leading to various functionalized products.

Reactions with Sulfenamides and Thio-Functionalization

The reaction of this compound with sulfenamides has been investigated, revealing a dependency on the nature of the carbonyl group of the pyridinium salt. oup.com These reactions can lead to different types of thio-functionalized products. For acetonylpyridinium bromide, the reaction with sulfenamides in ethanol can yield phenylthiomethylpyridinium bromide. oup.com

This thio-functionalization introduces a sulfur-containing moiety into the molecule, creating a thioether. The synthesis of thioethers is a significant area of organic chemistry due to their presence in many biologically active compounds. Generally, thioethers can be synthesized by reacting an alkyl halide with a thiol or a thiol equivalent. In the case of this compound, the acetonyl group acts as the electrophile in an SN2-type reaction with a sulfur-based nucleophile derived from the sulfenamide.

The pyridinium ylide generated from this compound can also be considered in the context of sulfur ylide chemistry. While phosphorus ylides typically lead to alkenes (Wittig reaction), sulfur ylides often react with carbonyls to form epoxides (Corey-Chaykovsky reaction). organic-chemistry.orgnih.govlibretexts.org The reaction of the pyridinium ylide with sulfur-containing electrophiles represents another avenue for thio-functionalization, although this is less documented than its reactions as a carbon nucleophile.

Engagement in Michael-Type Additions

This compound is a key participant in Michael-type addition reactions, primarily through the in-situ formation of its corresponding pyridinium ylide. The process begins with the deprotonation of the acidic methylene protons of the acetonyl group by a base, generating a stabilized pyridinium ylide. This ylide acts as a potent carbon nucleophile.

This nucleophilic ylide can then engage in a conjugate addition (Michael addition) with a suitable Michael acceptor, which is typically an α,β-unsaturated compound. nih.gov This reaction is a cornerstone for the synthesis of various heterocyclic structures, most notably indolizine derivatives.

A specific example involves the reaction of this compound with electron-deficient alkenes like 1-chloro-2-nitrostyrenes. nih.gov The reaction mechanism proceeds as follows:

Ylide Formation: A base, such as triethylamine, deprotonates the this compound to form the N-acetonylpyridinium ylide.

Michael Addition: The ylide, acting as the Michael donor, attacks the β-carbon of the 1-chloro-2-nitrostyrene (the Michael acceptor). nih.gov

Cyclization: Following the initial Michael adduct formation, an intramolecular nucleophilic attack occurs. The enolate oxygen attacks the iminium moiety of the pyridine ring, leading to a 5-endo-trig cyclization. nih.gov

Aromatization: The resulting tetrahydroindolizine intermediate can then aromatize. This can occur through the elimination of substituents or via an oxidative process to yield the stable indolizine ring system. nih.govorganic-chemistry.org

The general scheme for this type of reaction is presented below:

Table 1: Michael-Type Addition of N-Acetonylpyridinium Ylide

| Reactant 1 (Ylide Precursor) | Reactant 2 (Michael Acceptor) | Base | Key Intermediate | Product Type |

| This compound | α,β-Unsaturated Ketone/Ester/Nitrile | Et₃N, DBU, etc. | Tetrahydroindolizine | Indolizine |

| This compound | 1-Chloro-2-nitrostyrene | Triethylamine | Tetrahydroindolizine | Indolizine/Nitroindolizine |

This reactivity demonstrates the utility of this compound as a synthon for generating complex heterocyclic frameworks through a controlled sequence involving Michael-type additions.

Oxidation Reactions and Aerobic Processes

The intermediates formed from reactions involving this compound can be susceptible to oxidation, particularly aerobic oxidation. This is often a competing or even a desired pathway in the synthesis of aromatic heterocyclic systems like indolizines.

In the context of the [3+2] cycloaddition between pyridinium ylides and Michael acceptors, the initially formed dihydroindolizine adduct can undergo aromatization. While this can happen via elimination, an alternative pathway is oxidation. nih.gov Research has shown that reactions involving the less sterically hindered ylide derived from this compound are accompanied by partial aerobic oxidation. nih.gov This process leads to the formation of oxidized products, such as 1-nitroindolizine derivatives when reacting with nitrostyrenes, alongside the "normal" products formed via elimination. nih.gov

The susceptibility of the reaction intermediates to aerobic oxidation is a key factor influencing the final product distribution. The mechanism is believed to involve the following steps:

Formation of a non-aromatic bicyclic intermediate (e.g., a tetrahydroindolizine or dihydropyrazolopyridine). nih.gov

This intermediate, if susceptible to oxidation, reacts with molecular oxygen from the air. nih.govresearchgate.net

The oxidation process facilitates the aromatization of the ring system, often leading to a more substituted or differently functionalized final product than what would be obtained through a non-oxidative pathway. nih.govmdpi.com

Several synthetic methods for indolizines explicitly utilize an oxidative step, employing air (aerobic oxidation) or other oxidants like TEMPO or iodine, to drive the aromatization of the cycloadduct. organic-chemistry.org For instance, an iron-catalyzed synthesis of indolizines from pyridines and allenoates incorporates an aerobic oxidation step. organic-chemistry.orgacs.org Similarly, visible-light-mediated aerobic oxidation of N-alkylpyridinium salts has been developed to synthesize quinolones and isoquinolones, highlighting the broader applicability of aerobic oxidation in the chemistry of pyridinium compounds. nih.gov

Table 2: Oxidative Pathways in Reactions of this compound Intermediates

| Reaction Type | Intermediate | Oxidizing Agent | Oxidized Product | Reference |

| [3+2] Cycloaddition | Tetrahydroindolizine | Air (O₂) | 1-Nitroindolizine | nih.gov |

| General Indolizine Synthesis | Dihydroindolizine | Air (O₂), TEMPO, I₂ | Substituted Indolizine | organic-chemistry.orgresearchgate.net |

| Annulation with Allenoates | Annulation Product | Air (O₂) | Functionalized Indolizine | acs.org |

These findings underscore that aerobic oxidation is an integral aspect of the reactivity of intermediates derived from this compound, influencing reaction outcomes and offering synthetic utility.

Exploration of Superelectrophilic Activation and Reactivity

The concept of superelectrophilic activation involves generating highly reactive cationic species, often dications, by treating a substrate with a superacid (e.g., triflic acid, HF-SbF₅). mdpi.combeilstein-journals.org These superelectrophiles can react with exceptionally weak nucleophiles, such as alkanes and deactivated aromatic compounds. mdpi.com

While direct experimental studies on the superelectrophilic activation of this compound are not prominent in the literature, its structure contains the necessary functionalities—a ketone carbonyl group and a pyridinium ring—that are known to undergo protonation in superacidic media. For example, other pyridine derivatives, such as 4-pyridinecarboxaldehyde, have been shown to form dicationic superelectrophiles in triflic acid through protonation of both the pyridine nitrogen and the carbonyl oxygen. researchgate.net Similarly, the activation of N-acyliminium salts in superacids to form dicationic, superelectrophilic intermediates has been studied. nih.gov

Based on these precedents, a hypothetical superelectrophilic activation of this compound can be envisioned. The process would involve:

Initial State: this compound is already a monocation.

Protonation in Superacid: In a superacid, the oxygen atom of the ketone carbonyl group could be protonated.

Formation of a Dicationic Superelectrophile: This protonation would result in a dicationic species, where positive charges are located on the pyridine nitrogen and the protonated carbonyl group.

This dication would be significantly more electrophilic than the parent cation. The positive charge on the pyridinium ring would enhance the electrophilicity of the carbonyl carbon, and the subsequent protonation of the carbonyl oxygen would amplify this effect dramatically. Such a species would be expected to exhibit enhanced reactivity towards weak nucleophiles, potentially enabling reactions not possible under conventional conditions.

Theoretical calculations on related α,β-unsaturated ketones and nitriles have shown that the formation of dicationic superelectrophiles through multiple protonations in superacid leads to a significant lowering of the reaction barrier for subsequent transformations. researchgate.net This theoretical framework supports the plausibility of activating this compound in a similar manner to achieve a state of superelectrophilic reactivity.

Applications in Advanced Organic Synthesis

Role as a Building Block for Nitrogen-Bridged Heterocyclic Compounds

The structure of N-acetonylpyridinium bromide makes it an ideal precursor for the synthesis of nitrogen-bridged heterocyclic compounds, which are scaffolds of interest in medicinal and materials chemistry. openmedicinalchemistryjournal.comnih.govle.ac.uksigmaaldrich.comfluorochem.co.uk The activated methylene (B1212753) group can be deprotonated to form a pyridinium (B92312) ylide, a key 1,3-dipole that engages in various cycloaddition reactions.

This compound and its derivatives are instrumental in novel synthetic pathways to nitrogen-bridged pyrrolo[2,1,5-cd]indolizine and pyrrolo[2,1,5-de]quinolizine frameworks. researchgate.net The general strategy involves the reaction of a 2-acyl-N-(acylmethyl)pyridinium halide, which serves as a key intermediate. researchgate.net

For instance, a synthetic route starting with 2-benzoyl-N-phenacylpyridinium bromide, a related N-acylmethylpyridinium halide, first yields 3,5-dibenzoylindolizines through a 1,3-dipolar cycloaddition. researchgate.net This intermediate then undergoes an intramolecular McMurry coupling reaction to afford the target 3,4-diphenylpyrrolo[2,1,5-cd]indolizine. researchgate.net A similar strategy using 2-(1,3-dioxolan-2-yl)-N-phenacylpyridinium bromide leads to the formation of 3-phenylpyrrolo[2,1,5-cd]indolizine. researchgate.net

Table 1: Synthesis of Pyrroloindolizine Derivatives

| Starting Pyridinium Salt | Intermediate | Final Product | Reaction Type |

|---|---|---|---|

| 2-Benzoyl-N-phenacylpyridinium bromide | 3,5-Dibenzoylindolizine | 3,4-Diphenylpyrrolo[2,1,5-cd]indolizine | 1,3-Dipolar Cycloaddition, McMurry Coupling |

The compound is also employed as a key "active methylene reactant" in the synthesis of pteridine (B1203161) derivatives. google.com In a patented process, N-acetonylpyridinium chloride (a closely related halide) reacts with polyacetylated pyrimidines in the presence of a basic condensing agent to form pteridyl ketones. google.com Specifically, the reaction of triacetyl 2,4,6-triamino-5-nitrosopyrimidine with benzoylacetonitrile, another active methylene compound, in the presence of potassium acetate (B1210297) yields a monoacetyl derivative of phenyl 2,4,7-triamino-6-pteridyl ketone. google.com This intermediate is then hydrolyzed to the desired triaminopteridine product. google.com This method is noted to be advantageous for reactants that form weakly nucleophilic or thermally unstable anions. google.com

The general approach allows for the synthesis of various pyrimidine (B1678525) derivatives under milder conditions than previously reported methods. chemicalbook.comorganic-chemistry.org

Functionalized 2,2'-bipyridines are a critical class of ligands in coordination chemistry, and numerous synthetic methods have been developed for their formation. nih.govnih.gov These methods often involve strategies such as the cyclocondensation of β-ketoenamides or palladium-catalyzed cross-coupling reactions. nih.govmdpi.com While this compound contains a preformed pyridine (B92270) ring, its specific application as a direct precursor in the common synthetic routes to functionalized bipyridines is not extensively detailed in recent research literature.

Function as an Intermediate in Multi-Step Synthetic Strategies

Beyond its role as a primary building block, this compound functions as a stable, isolable intermediate in multi-step reaction sequences. bartleby.comyoutube.comyoutube.comlibretexts.org Its ability to be converted into a reactive ylide upon treatment with a base allows for its participation in sequential reactions.

The synthesis of pyrroloindolizines is a prime example, where the pyridinium salt is first used to construct an indolizine (B1195054) core via cycloaddition, which is then subjected to a subsequent intramolecular cyclization to yield the final, more complex heterocyclic system. researchgate.net Similarly, in pteridine synthesis, the pyridinium salt reacts to form an acetylated pteridyl ketone intermediate, which is then deprotected in a separate step to furnish the final product. google.com These examples highlight the utility of the compound in designing complex synthetic pathways where different functionalities are introduced sequentially.

Precursor in the Development of Hybrid Materials and Coordination Compounds

In the field of materials science, this compound has emerged as a valuable organic cation for the synthesis of hybrid organic-inorganic materials. These materials combine the properties of both organic and inorganic components, leading to novel structural, optical, and electronic characteristics. bohrium.comacs.orgresearchgate.net

A significant application of this compound is in the synthesis of hybrid halobismuthates. bohrium.comresearchgate.net Bismuth-based hybrid materials are of interest as less toxic alternatives to lead-based perovskites for potential use in optoelectronic devices. researchgate.net

Researchers have successfully synthesized and structurally characterized new hybrid N-acetonylpyridinium halobismuthates. bohrium.comgoogle.ru A 2021 study detailed the synthesis of several novel compounds (designated I–VII) by reacting this compound and its derivatives with bismuth halides. bohrium.comgoogle.ru The specific composition and crystal structure of the resulting halobismuthate anions, such as [Bi₂Br₁₀]⁴⁻ or {[BiBr₄]}nⁿ⁻, are influenced by the reaction conditions and the stoichiometry of the reactants. bohrium.com These materials are investigated for their crystal structures, thermal stability, and optical properties. bohrium.commdpi.com

Table 2: N-Acetonylpyridinium-Based Hybrid Halobismuthates

| Cation | Anion Type | Resulting Compounds | Reference |

|---|---|---|---|

| N-Acetonylpyridinium | Halobismuthate | A series of new hybrid halobismuthates (I-VII) | bohrium.comgoogle.ru |

| N-(ω-Iodoacetonyl)pyridinium | Halobismuthate | Part of the synthesized series (I-VII) | bohrium.com |

Formation of Other Organic-Inorganic Hybrid Structures

This compound is a key building block in the synthesis of organic-inorganic hybrid materials, where it acts as the organic component that templates and balances the charge of an inorganic anionic framework. These hybrid materials have garnered considerable attention due to their tunable properties and potential applications in optoelectronics and other advanced technologies. rsc.orgresearchgate.netresearchgate.net The flexibility and functionality of the N-acetonylpyridinium cation, combined with the diverse properties of inorganic moieties, allow for the creation of a wide array of crystalline structures. mdpi.com

Synthesis and Structure of Halobismuthate Hybrids

A notable application of this compound is in the formation of hybrid halobismuthates. bohrium.com Research has demonstrated the synthesis and structural characterization of new hybrid halobismuthates incorporating N-acetonylpyridinium derivatives. bohrium.comgoogle.ru These materials are typically synthesized through methods like slow evaporation at room temperature or hydrothermal techniques. rsc.orgrsc.org

In these structures, the N-acetonylpyridinium cation is integrated with anionic bromobismuthate complexes, which can vary in their geometry and nuclearity, forming structures such as [{BiBr₄}n]n−, [Bi₂Br₉]³⁻, and [Bi₂Br₁₀]⁴⁻. bohrium.com The specific composition and crystal structure of the resulting hybrid material are influenced by the reaction conditions, including the ratio of the organic cation to the bismuth and halide components in the initial solution. bohrium.com For instance, new hybrid N-acetonylpyridinium halobismuthates have been successfully synthesized and structurally characterized, highlighting the versatility of this organic cation in forming complex inorganic frameworks. bohrium.comgoogle.ru

Role in Perovskite-Type Materials

The principles of forming hybrid materials with this compound extend to the burgeoning field of perovskite technology. Organic-inorganic hybrid perovskites are renowned for their exceptional photoelectric properties. researchgate.netwikipedia.org While specific examples detailing the large-scale use of this compound in high-efficiency perovskite solar cells are still emerging, its structural role in similar pyridinium-based hybrids provides a strong precedent for its potential. Pyridinium cations, in general, are used to template the formation of perovskite and perovskite-like structures (ABX₃), where the organic cation (A) occupies the voids within the inorganic framework (BX₃). wikipedia.orgnsf.gov

The synthesis of these materials often involves solution-based methods where the organic halide salt, such as this compound, is reacted with a metal halide (e.g., lead bromide). diva-portal.org The properties of the resulting perovskite, including its crystal structure, stability, and bandgap, can be tuned by modifying the organic cation. wikipedia.orgnih.gov For example, the incorporation of different organic cations has been shown to enhance the stability and photoluminescence quantum yield (PLQY) of perovskite nanocrystals. nih.gov The use of this compound and its derivatives in creating lead-free perovskite alternatives, such as those based on bismuth, is an active area of research aimed at developing more environmentally friendly optoelectronic materials. bohrium.com

The table below summarizes key research findings on the formation of organic-inorganic hybrid structures involving pyridinium-based cations, illustrating the context in which this compound is applied.

| Hybrid Material Type | Organic Cation Mentioned | Inorganic Component | Synthesis Method | Key Findings/Properties | Reference |

|---|---|---|---|---|---|

| Halobismuthates | N-acetonylpyridinium derivatives | Bromobismuthate anions (e.g., [BiBr₆]³⁻) | Solution-based reactions | Formation of various anionic complexes ([{BiBr₄}n]n−, [Bi₂Br₉]³⁻). | bohrium.com |

| Halobismuthates | N-acetonylpyridinium | Halobismuthates | Not specified | Successful synthesis and structural characterization of new hybrid materials. | google.ru |

| Copper Bromide Hybrids | Cationic organic ligands (general) | Cu₂Br₄²⁻ | Slow-diffusion method | Resulting materials are luminescent, emitting green light under UV excitation. | mdpi.com |

| Cesium Lead Bromide Perovskites | Hexadecylpyridinium bromide (CPB) | CsPbBr₃ | Hot-injection method | CPB enhances thermal stability and boosts photoluminescence quantum yield to 90%. | nih.gov |

| Organic-Inorganic Hybrid | N-propyl-N-methylpiperidine bromide | Cadmium Bromide (CdBr₄²⁻) | Not specified | High-temperature reversible phase transition at 333 K and a wide optical band gap of 4.65 eV. | rsc.org |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, a complete structural assignment of N-Acetonylpyridinium bromide can be achieved.

The ¹H NMR spectrum of this compound provides detailed information about the different types of protons and their connectivity. In a solvent like DMSO-d₆, distinct signals corresponding to the pyridinium (B92312) ring protons, the methylene (B1212753) (-CH₂-) protons, and the methyl (-CH₃) protons are observed. chemicalbook.com

The protons on the pyridinium ring are deshielded due to the positive charge on the nitrogen atom and the aromatic ring current, causing them to appear at high chemical shift values (downfield). Typically, the ortho-protons (adjacent to the nitrogen) are the most deshielded, followed by the para-proton, and then the meta-protons. The methylene protons, being adjacent to both the positively charged pyridinium nitrogen and the carbonyl group, are also significantly deshielded. The methyl protons of the acetyl group appear as a singlet further upfield. chemicalbook.com

A representative assignment of ¹H NMR signals for this compound in DMSO-d₆ is presented below. chemicalbook.com

| Proton Assignment | Chemical Shift (δ) in ppm |

| Pyridinium H (ortho) | ~9.01 |

| Pyridinium H (para) | ~8.73 |

| Pyridinium H (meta) | ~8.27 |

| Methylene (-CH₂-) | ~5.99 |

| Methyl (-CH₃) | ~2.35 |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts in ¹³C NMR are sensitive to the electronic environment of each carbon atom. oregonstate.edu

For this compound, distinct signals are expected for the five non-equivalent carbons of the pyridinium ring, the carbonyl carbon of the ketone, the methylene carbon, and the methyl carbon. The carbonyl carbon is typically found at the most downfield position (190-210 ppm) due to the strong deshielding effect of the double-bonded oxygen. pdx.edu The pyridinium ring carbons appear in the aromatic region, with their specific shifts influenced by the nitrogen atom. The methylene and methyl carbons appear at higher field positions.

| Carbon Assignment | Typical Chemical Shift (δ) Range in ppm |

| Carbonyl (C=O) | 190 - 210 |

| Pyridinium Carbons | 125 - 150 |

| Methylene (-CH₂-) | 50 - 90 |

| Methyl (-CH₃) | 20 - 40 |

Note: Specific experimental values for ¹³C NMR of this compound are available in chemical databases. chemicalbook.com

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of the chemical bonds within a molecule. These methods are excellent for identifying functional groups and providing insights into the molecular structure, particularly in the solid state. nih.gov

The IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups. researchgate.net A strong absorption band in the region of 1700-1750 cm⁻¹ is indicative of the C=O stretching vibration of the ketone group. nih.gov Vibrations associated with the aromatic pyridinium ring, including C-C and C-N stretching, typically appear in the 1400-1600 cm⁻¹ region. libretexts.org The C-H stretching vibrations of the aromatic ring protons are observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene and methyl groups appear just below 3000 cm⁻¹. libretexts.org

Both FTIR and Raman spectroscopy are powerful tools for characterizing the solid-state structure of this compound. nih.gov Since the molecule is a salt, it exists in a crystalline lattice in the solid state. Vibrational modes can be sensitive to the specific crystalline arrangement (polymorphism) and intermolecular interactions. spectroscopyonline.com

Raman spectroscopy often provides complementary information to IR spectroscopy. For instance, non-polar bonds or symmetric vibrations can be more prominent in the Raman spectrum. researchgate.net In the solid state, low-frequency vibrations corresponding to lattice modes (phonons) can be observed in the far-IR or low-frequency Raman spectrum, providing information about the crystal packing. mdpi.com The combination of FTIR and Raman data allows for a more complete vibrational analysis of the compound in its solid form. chemicalbook.com

| Vibrational Mode | Typical IR Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Carbonyl (C=O) Stretch | 1700 - 1750 |

| Aromatic C=C and C=N Stretch | 1400 - 1600 |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible (UV-Vis) and fluorescence spectroscopy provide insights into the electronic transitions occurring within a molecule upon absorption of light. These techniques are particularly useful for studying compounds with conjugated π-systems, such as the pyridinium ring in this compound.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower energy orbitals (like π or n orbitals) to higher energy anti-bonding orbitals (π). msu.edutanta.edu.eg The pyridinium ring is a chromophore that gives rise to characteristic π → π transitions. libretexts.org The presence of the acetonyl substituent can slightly modify the absorption maxima (λ_max) compared to unsubstituted pyridine (B92270). Studies on related pyridinium compounds show strong absorption in the UV region, often with multiple bands. sharif.edusharif.edu

Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited electronic state to the ground state. cdnsciencepub.com While many aromatic compounds are fluorescent, the fluorescence properties of pyridinium salts can vary significantly depending on their structure and environment. iaea.orgresearchgate.netresearchgate.net Some pyridinium derivatives are known to be highly fluorescent and are used as probes, while others may exhibit weak or no fluorescence. bohrium.com Detailed studies on this compound specifically would be required to fully characterize its emissive properties, including its fluorescence quantum yield and lifetime.

X-ray Diffraction (XRD) for Single Crystal and Powder Analysis

X-ray diffraction is an indispensable technique for the definitive determination of the three-dimensional atomic arrangement in crystalline solids.

Single-crystal X-ray diffraction has been employed to determine the precise crystal structures of salts containing pyridinium derivatives, including those with bromide anions. For example, the structure of 2,6-dimethylpyridinium bromide has been resolved in detail. nih.gov Although specific crystal structure data for simple this compound is not detailed in the provided results, extensive studies on closely related N-acetonylpyridinium halobismuthates and other pyridinium bromides establish the methodology and expected outcomes. bohrium.comiucr.orgnih.gov

New hybrid halobismuthates incorporating N-acetonylpyridinium, N-(ω-iodoacetonyl)pyridinium, and N-acetonyl-2,6-dimethylpyridinium have been synthesized and structurally characterized. bohrium.comhse.ru For instance, the crystal structure of 2,6-dimethylpyridinium bromide was determined to be orthorhombic with the space group Pccn. nih.gov The asymmetric unit contained two independent cations and anions, with one of each located on a crystallographic mirror plane. nih.gov Such analyses provide precise unit cell parameters, including lattice constants and angles.

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₁₀N⁺·Br⁻ |

| Crystal System | Orthorhombic |

| Space Group | Pccn |

| a (Å) | 15.0788 (13) |

| b (Å) | 20.432 (3) |

| c (Å) | 7.8456 (7) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2417.2 (5) |

| Z | 12 |

Data sourced from the structural analysis of 2,6-dimethylpyridinium bromide. nih.gov

The crystal packing of this compound and its derivatives is stabilized by a network of non-covalent supramolecular interactions. These interactions, including hydrogen bonds, π–π stacking, and anion-π interactions, are fundamental in directing the assembly of molecules in the solid state. rsc.orgnih.gov

In the crystal structures of various pyridinium bromide salts, C–H···Br and N–H···Br hydrogen bonds are commonly observed, linking the cations and anions into extended motifs like chains or sheets. iucr.orgnih.gov For example, in 2,6-dimethylpyridinium bromide, these hydrogen bonds connect ions into distinct one-dimensional chains and two-dimensional sheets. nih.gov

Surface Characterization Techniques: X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical state of atoms within the top few nanometers of a material's surface. nih.govucl.ac.uk It has been effectively applied to study pyridinium-based ionic liquids, providing detailed insight into their electronic structure. nih.govucl.ac.uk

In the XPS analysis of pyridinium salts, the core-level spectra of nitrogen (N 1s) and carbon (C 1s) are of particular interest. The N 1s spectrum for the pyridinium cation typically shows a single, distinct peak at a high binding energy, which is a signature of the positively charged nitrogen atom in the aromatic ring. nih.govresearchgate.net For a series of 1-alkylpyridinium-based ionic liquids, this cationic nitrogen (N_cation 1s) peak is consistently found at a binding energy between 402.4 and 402.7 eV. nih.gov

The C 1s spectrum is more complex due to the different chemical environments of the carbon atoms in the N-acetonylpyridinium cation: carbons in the aromatic ring, the methylene carbon, and the methyl carbon of the acetonyl group. A robust fitting model is required to deconvolute these contributions. ucl.ac.uk Typically, carbons directly bonded to the electropositive nitrogen atom appear at a higher binding energy than the other carbons in the ring, which in turn are at higher binding energies than aliphatic carbons. nih.govucl.ac.uk The aliphatic carbon peak is often used as a reference for charge correction, setting its binding energy to a standard value such as 285.0 eV. nih.gov

| Core Level | Chemical Environment | Approximate Binding Energy (eV) |

|---|---|---|

| N 1s | Pyridinium Cation (N⁺) | 402.4 - 402.7 |

| C 1s | C adjacent to N⁺ in ring | ~286.0 - 287.0 |

| Other ring carbons | ~285.5 - 286.5 | |

| Aliphatic Carbon (reference) | 285.0 |

Data compiled from studies on various pyridinium-based ionic liquids. nih.govucl.ac.uk

Computational and Theoretical Investigations

Quantum Chemical Studies on Electronic Structure and Stability

Quantum chemical studies are fundamental to characterizing the electronic environment of N-Acetonylpyridinium bromide. These calculations provide a detailed picture of electron distribution, orbital energies, and molecular stability. Such studies on related pyridinium (B92312) salts have established a robust framework for understanding the behavior of this class of compounds. chemrxiv.orgosti.govnih.gov

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the properties of pyridinium derivatives. nih.govdergipark.org.tr Methods such as B3LYP, often paired with basis sets like 6-31G+(d,p) or 6-311G+(d,p), are employed to perform geometry optimizations, determining the most stable three-dimensional structure of the molecule by finding the minimum energy conformation. asianpubs.orgasianpubs.org

Table 1: Representative Data from DFT Calculations on a Pyridinium Salt Analog

This table is illustrative, showing typical data obtained from DFT calculations on related pyridinium compounds.

| Parameter | Method/Basis Set | Calculated Value | Significance |

| Charge on Bromide Anion | B3LYP/6-311G+(d,p) | -0.582 e | Indicates charge transfer to the cation |

| Charge on Cation | B3LYP/6-311G+(d,p) | +0.582 e | Shows overall charge of the organic part |

| HOMO-LUMO Energy Gap | B3LYP/6-311++G(d,p) | ~4.7-5.1 eV | Relates to chemical reactivity and stability researchgate.net |

| Dipole Moment | B3LYP/6-311G+(d,p) | Variable | Indicates the polarity of the molecule |

Molecular orbital (MO) analysis, particularly the examination of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding chemical reactivity. researchgate.netrsc.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

In this compound, the HOMO is expected to be localized primarily on the bromide anion, which is the most electron-rich part of the compound. Conversely, the LUMO is anticipated to be distributed across the electron-deficient pyridinium ring. reddit.com This distribution indicates that the molecule is susceptible to nucleophilic attack on the pyridinium ring. Natural Bond Orbital (NBO) analysis can further refine this picture by studying charge transfer interactions between the filled orbitals of the bromide ion and the empty orbitals of the pyridinium cation, quantifying the stability derived from these interactions. asianpubs.orgmdpi.com

Reaction Mechanism Simulations and Transition State Analysis

Computational simulations are invaluable for mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. For a compound like this compound, this can involve modeling its behavior in various organic reactions.

Theoretical studies on SN2 reactions involving bromide anions have demonstrated how computational methods can elucidate the structure and stability of transition states. researchgate.net For example, in a substitution reaction, the incoming nucleophile's approach to the carbon atom and the departure of the bromide leaving group can be modeled. Calculations can determine the energy barrier for this process, providing a quantitative measure of the reaction rate. ic.ac.uk The presence of the pyridinium structure can influence the reaction pathway, and simulations can reveal steric and electronic effects on the transition state geometry. ic.ac.uk

Prediction of Reactivity and Selectivity in Organic Transformations

Building on electronic structure and mechanism simulations, computational chemistry can predict the reactivity and selectivity of this compound in various transformations. The calculated atomic charges and FMO distributions from DFT can identify the most reactive sites.

For instance, pyridinium salts can act as electrophiles in reactions like the Morita-Baylis-Hillman reaction, where they undergo nucleophilic attack. chemrxiv.org Computational models can predict the regioselectivity of such an attack, determining whether it occurs preferentially at the C2, C4, or C6 position of the pyridine (B92270) ring. Similarly, the methylene (B1212753) group adjacent to the carbonyl in the acetonyl substituent is activated, and its acidity (pKa) can be computationally estimated, predicting its reactivity as a potential nucleophile or its susceptibility to deprotonation. Studies on the bromination of various organic substrates using reagents that deliver bromide have shown that selectivity can be finely tuned, a feature that can be explored computationally. organic-chemistry.orgresearchgate.net

Analysis of Intermolecular Interactions and Crystal Packing

In the solid state, the properties of this compound are governed by how the individual ions pack together in the crystal lattice. X-ray crystallography is the definitive experimental technique for determining this structure, while computational methods can be used to analyze the non-covalent interactions that stabilize the crystal packing. nih.govresearchgate.net

Table 2: Common Intermolecular Interactions in Pyridinium Bromide Crystal Structures

This table provides typical interaction types and distances observed in the crystal structures of related compounds.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |

| Hydrogen Bond | C-H (pyridinium) | Br⁻ | ~2.8 - 3.2 | Primary interaction stabilizing the lattice nih.govresearchgate.net |

| π-π Stacking | Pyridinium Ring | Pyridinium Ring | ~3.5 - 3.9 | Contributes to crystal packing nih.gov |

| Anion-π Interaction | Br⁻ | Pyridinium Ring | Variable | Potential interaction influencing anion position |

Derivatization Strategies Utilizing N Acetonylpyridinium Bromide Moieties

Development as Labeling Agents for Analytical Techniques

The development of N-Acetonylpyridinium bromide and its derivatives as labeling agents is centered on the principle of introducing a moiety that enhances the analyte's response to a particular detector. The charged pyridinium (B92312) group is particularly advantageous for techniques like mass spectrometry (MS) and electrochemical detection.

One promising avenue is the functionalization of the acetonyl group to create a reactive site for conjugation with specific functional groups on analytes. A notable strategy, analogous to the well-established use of Girard's Reagents, involves the conversion of the ketone in this compound into a hydrazone or a similar reactive derivative. nih.govcaymanchem.comacs.orgnih.govresearchgate.net This modified reagent can then be used to label analytes containing carbonyl groups, such as steroids, ketosugars, and certain pharmaceuticals. The key advantage of this approach is the introduction of a permanent positive charge onto the analyte, which can significantly enhance ionization efficiency in electrospray ionization mass spectrometry (ESI-MS), leading to lower limits of detection. nih.govnih.gov

Table 1: Potential Reactions for Developing this compound-Based Labeling Agents

| Analyte Functional Group | Proposed Derivatization Reaction with Modified this compound | Expected Benefit for Analytical Technique |

| Aldehydes and Ketones | Reaction with a hydrazide derivative of this compound to form a hydrazone. | Introduction of a permanent positive charge for enhanced ESI-MS detection. nih.govnih.gov |

| Carboxylic Acids | Esterification using a hydroxyl-functionalized this compound derivative. | Introduction of a UV-active chromophore (the pyridinium ring) and a charged tag for improved chromatographic retention and MS detection. |

| Amines | Amidation with a carboxylic acid-functionalized this compound derivative. | Tagging with a pre-charged moiety for enhanced sensitivity in LC-MS analysis. |

| Thiols | Alkylation with a haloacetyl-modified this compound. | Introduction of a specific tag for selective detection and improved separation. |

Research into Girard's Reagent P, which is 1-(carboxymethyl)pyridinium chloride hydrazide, provides a strong precedent for this strategy. It has been successfully used to derivatize ketosteroids, enhancing their detectability in mass spectrometry. caymanchem.comnih.gov The pyridinium moiety acts as a pre-charged "tag," ensuring that the derivatized analyte is readily ionized.

Furthermore, the pyridinium ring itself can be modified to incorporate chromophoric or fluorophoric groups, expanding the utility of these labeling agents to UV-Vis and fluorescence detection. The synthesis of functionalized pyridinium salts allows for the tuning of their spectroscopic properties to match the requirements of specific detectors. researchgate.net

Functionalization for Enhanced Detection and Separation in Chromatography

The inherent properties of the this compound moiety can be leveraged to improve both the detection and separation of analytes in various chromatographic techniques, particularly high-performance liquid chromatography (HPLC).

For enhanced detection, the pyridinium ring provides a moderate UV chromophore. By attaching this moiety to an analyte that lacks a strong UV-absorbing group, the detectability of the analyte by UV-Vis detectors can be significantly improved. The process of pre-column derivatization involves reacting the analyte with a functionalized this compound reagent before injection into the HPLC system.

Table 2: Chromatographic Advantages of Derivatization with this compound Moieties

| Chromatographic Parameter | Enhancement Strategy | Mechanism of Improvement |

| Detection Sensitivity (UV-Vis) | Derivatization of UV-transparent analytes with a pyridinium-containing reagent. | The pyridinium ring acts as a chromophore, increasing the molar absorptivity of the analyte at specific wavelengths. |

| Detection Sensitivity (MS) | Introduction of the permanently charged pyridinium group. | Facilitates efficient ionization in ESI-MS, leading to a stronger signal and lower detection limits. nih.govnih.gov |

| Separation (Reversed-Phase HPLC) | Increased polarity of the derivatized analyte. | The ionic nature of the pyridinium salt can alter the retention behavior of hydrophobic analytes, enabling better separation from matrix components. |

| Separation (Ion-Exchange Chromatography) | Introduction of a cationic center. | Allows for the separation of derivatized analytes on cation-exchange columns, providing an alternative selectivity to reversed-phase chromatography. |

In terms of separation, the introduction of a charged pyridinium group drastically alters the polarity of the analyte. This can be strategically employed to improve chromatographic resolution. For instance, in reversed-phase HPLC, derivatizing a nonpolar analyte with the highly polar this compound moiety can shift its retention time, moving it away from interfering nonpolar matrix components. Conversely, in ion-exchange chromatography, the permanent positive charge allows for strong retention and selective separation on a cation-exchange stationary phase.

Catalytic Roles and Applications

Organocatalytic Applications and Acid-Base Catalysis

The primary organocatalytic application of N-acetonylpyridinium bromide involves its role as a precursor to a pyridinium (B92312) ylide. This transformation is achieved through the action of a base, which deprotonates the acidic methylene (B1212753) group adjacent to the pyridinium nitrogen and the carbonyl group. This in-situ generation of the pyridinium ylide is a key step that initiates the catalytic cycle.

The process can be considered a form of acid-base catalysis where the added base facilitates the formation of the reactive ylide species. While this compound itself does not act as an acid or base catalyst in the traditional sense, its participation in the acid-base equilibrium to form the ylide is crucial for its catalytic activity.

Participation as a Reagent in Catalytic Cycles

This compound serves as a key reagent in catalytic cycles, particularly in cycloaddition reactions. A notable example is its participation in a [3+2]-annulation reaction with 1-chloro-2-nitrostyrenes to synthesize indolizine (B1195054) derivatives. nih.gov In this reaction, the pyridinium ylide, generated from this compound in the presence of a base such as triethylamine, acts as a three-atom component. This ylide then reacts with the 1-chloro-2-nitrostyrene, which serves as a two-atom component, in a [3+2] cycloaddition manner. nih.gov

Interestingly, research has shown that reactions involving this compound can be accompanied by partial aerobic oxidation. nih.gov This leads to the formation of 1-nitroindolizine derivatives alongside the expected "normal" products. This observation suggests that the intermediates formed from the less sterically hindered N-acetonylpyridinium ylide are more susceptible to aerobic oxidation. nih.gov

The following table summarizes the participation of this compound as a reagent in the synthesis of indolizine derivatives:

| Reactant 1 | Reactant 2 | Base | Primary Product Type | Side Product Type (due to oxidation) | Reference |

|---|---|---|---|---|---|

| This compound | 1-Chloro-2-nitrostyrenes | Triethylamine | Indolizine derivatives | 1-Nitroindolizine derivatives | nih.gov |

Emerging Research Directions and Future Perspectives

Green Chemistry Approaches in Synthesis and Application

The principles of green chemistry are increasingly becoming a cornerstone of modern chemical research, aiming to design products and processes that minimize the use and generation of hazardous substances. unibo.it For N-Acetonylpyridinium bromide, this translates to developing more environmentally benign methods for its synthesis and application.

Future research is anticipated to focus on moving away from traditional synthetic routes that may involve harsh solvents or produce significant waste. The development of eco-friendly methodologies is a key area of interest. This includes the use of solvent-free reaction conditions, which have been shown to be effective for the synthesis of other pyridinium (B92312) bromides, often leading to reduced reaction times, increased yields, and simplified work-up procedures. nih.gov Another promising avenue is the application of microwave irradiation, a technique that can significantly accelerate reaction rates and reduce energy consumption. nih.govrsc.org The use of ultrasound irradiation also presents a green alternative for the synthesis of functionalized pyridinium derivatives. researchgate.netnih.gov Research into solid-phase synthesis, potentially supported on materials like silica, could also offer a greener route with the benefits of high efficiency and the elimination of environmental waste. nih.gov

| Green Synthetic Method | Potential Advantages for this compound Synthesis |

| Solvent-Free Synthesis | Reduces or eliminates the use of hazardous organic solvents, minimizes waste, and can lead to cleaner reactions with easier product isolation. nih.gov |

| Microwave-Assisted Synthesis | Significantly reduces reaction times (from hours to minutes), increases product yields, and lowers energy consumption. nih.govrsc.org |

| Ultrasound Irradiation | Can enhance reaction rates and yields under milder conditions, offering an energy-efficient alternative to conventional heating. researchgate.netnih.gov |

| Solid-Phase Synthesis | Facilitates easier purification, allows for potential automation, and can lead to higher purity products with minimal environmental impact. nih.gov |